

Application Notes and Protocols: YD54 in Combination with KRAS G12C Inhibitors

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Compound of Interest

Compound Name: YD54

Cat. No.: B15542182

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Introduction

The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of various solid tumors, particularly non-small cell lung cancer (NSCLC). However, both intrinsic and acquired resistance mechanisms often limit the long-term efficacy of these agents. Emerging preclinical evidence points towards a novel combination strategy involving the targeted degradation of SMARCA2, a core ATPase subunit of the SWI/SNF chromatin remodeling complex, to enhance the therapeutic effect of KRAS G12C inhibitors.

This document provides detailed application notes and experimental protocols for investigating the synergistic effects of **YD54**, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of SMARCA2, in combination with KRAS G12C inhibitors. These guidelines are intended to assist researchers in the preclinical evaluation of this promising combination therapy.

Scientific Rationale for Combination Therapy

Mutations in the SMARCA4 gene, which encodes another key ATPase of the SWI/SNF complex, frequently co-occur with KRAS G12C mutations in NSCLC. Clinical data suggests that patients with SMARCA4-mutant tumors exhibit a poorer response to KRAS G12C

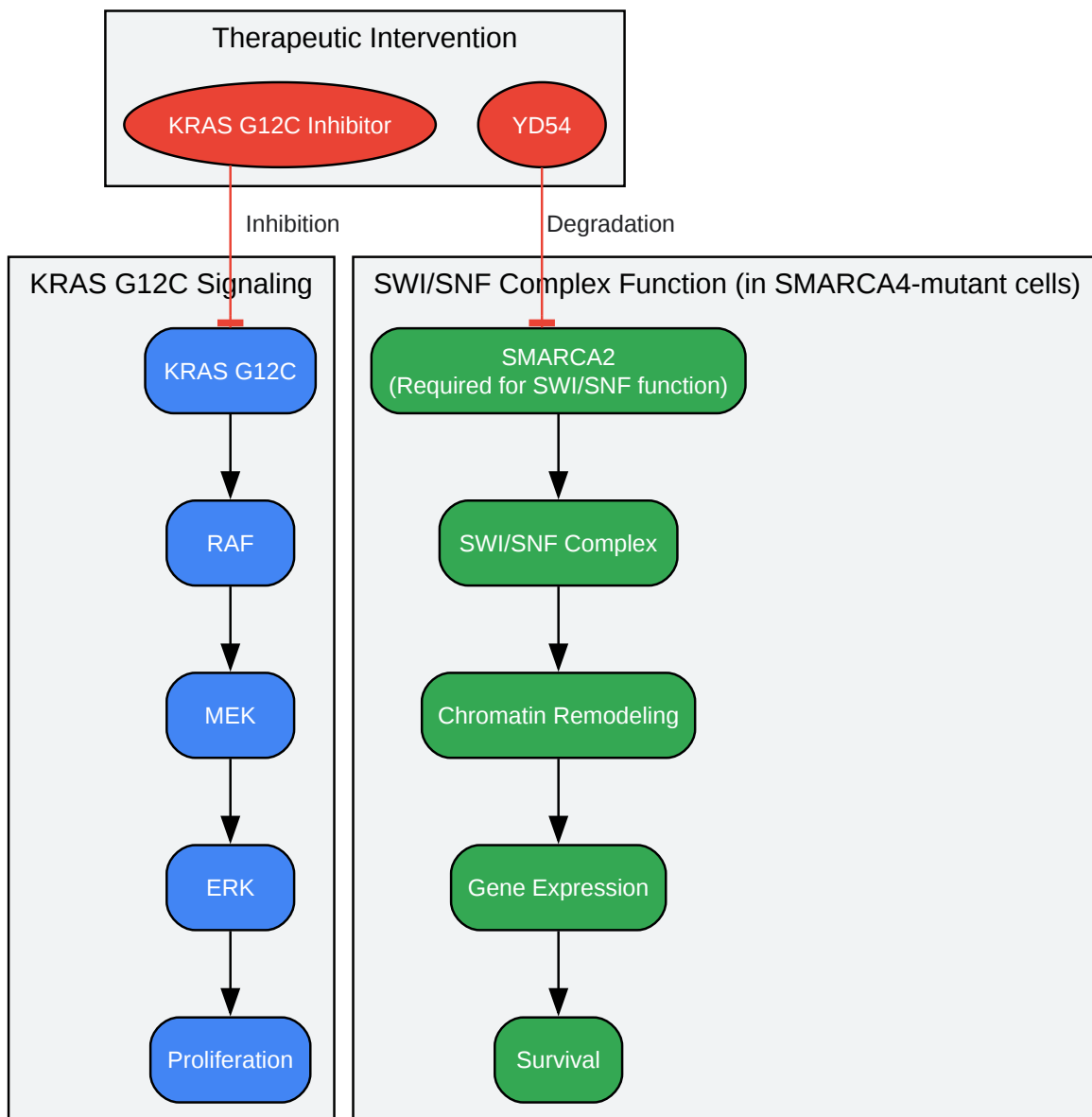
inhibitors[1][2]. This observation has led to the hypothesis that the SWI/SNF complex plays a crucial role in the cellular response to KRAS inhibition.

SMARCA2 and SMARCA4 are paralogs with partially redundant functions. In cells with loss-of-function mutations in SMARCA4, there is an increased dependency on SMARCA2 for survival, a concept known as synthetic lethality[3][4][5][6]. **YD54** is a PROTAC that selectively induces the degradation of SMARCA2 protein[3][5][7]. In SMARCA4-mutant cancer cells, the degradation of SMARCA2 is expected to be synthetically lethal.

Recent preclinical studies have demonstrated that the combination of **YD54** with the KRAS G12C inhibitor sotorasib results in a synergistic anti-tumor effect in cancer cell lines harboring both KRAS G12C and SMARCA4 mutations[3][5][6]. The proposed mechanism involves the dual targeting of a key oncogenic driver (KRAS G12C) and a critical cellular dependency (SMARCA2) in a specific molecularly defined cancer subtype.

Key Signaling Pathway

The combination of **YD54** and a KRAS G12C inhibitor targets two distinct but interconnected pathways essential for tumor cell proliferation and survival. The KRAS G12C inhibitor directly blocks the oncogenic signaling cascade driven by the mutant KRAS protein, primarily the MAPK pathway. Simultaneously, in SMARCA4-mutant cells, **YD54** induces the degradation of SMARCA2, leading to the collapse of the SWI/SNF complex function, which is critical for gene expression programs that support cell survival.



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Fig. 1: Dual targeting of KRAS G12C and SMARCA2 pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies evaluating **YD54** and its combination with KRAS G12C inhibitors.

Table 1: In Vitro Degradation and Growth Inhibition of **YD54**

Parameter	Cell Line	Value	Reference
SMARCA2 DC50	SMARCA4-mutant lung cancer cells	3.5 nM	[5][7]
SMARCA2 DC50 (average)	SMARCA4-mutant lung cancer cells	3.5 nM	[5]
Growth Inhibition	Selectively in SMARCA4-mutant cells	Potent	[5]

Table 2: Synergistic Activity of **YD54** and Sotorasib in KRAS G12C/SMARCA4 Co-mutant Cells

Cell Line	Assay	Synergy Score (Bliss/Lowe)	Observation	Reference
H2030	Cell Growth (7 days)	>10	Robust synergistic growth inhibition	[2]
H2030	Clonogenic Assay (8 days)	-	Significant reduction in colony formation	[2]

Experimental Protocols

Cell Viability and Synergy Analysis

Objective: To determine the anti-proliferative effects of **YD54** and a KRAS G12C inhibitor, alone and in combination, and to quantify synergistic interactions.

Materials:

- KRAS G12C/SMARCA4 co-mutant cancer cell line (e.g., H2030)
- **YD54** (stock solution in DMSO)
- KRAS G12C inhibitor (e.g., sotorasib; stock solution in DMSO)

- Complete cell culture medium
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader for luminescence

Protocol:

- Cell Seeding: Seed cells in 96-well plates at a density of 1,000-5,000 cells/well and allow them to adhere overnight.
- Drug Preparation: Prepare a dose-response matrix of **YD54** and the KRAS G12C inhibitor. Typically, a 6x6 or 8x8 matrix with 3-fold serial dilutions is used. Include vehicle control (DMSO) wells.
- Treatment: Add the drug combinations to the respective wells.
- Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO₂.
- Viability Assessment: At the end of the incubation period, measure cell viability using a luminescence-based assay according to the manufacturer's instructions.
- Data Analysis:
 - Normalize viability data to the vehicle-treated control wells.
 - Calculate IC₅₀ values for each compound alone.
 - Use a synergy analysis software (e.g., SynergyFinder) to calculate synergy scores (e.g., Bliss, Loewe, or ZIP score) from the combination data. A score >10 is generally considered synergistic[2].



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Fig. 2: Workflow for cell viability and synergy analysis.

Western Blot Analysis for Protein Degradation

Objective: To confirm the degradation of SMARCA2 by **YD54** and to assess the impact on downstream signaling pathways.

Materials:

- KRAS G12C/SMARCA4 co-mutant cancer cell line
- **YD54**
- KRAS G12C inhibitor
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- Western blot transfer system
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-SMARCA2, anti-p-ERK, anti-ERK, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- **Cell Treatment:** Seed cells in 6-well plates and treat with **YD54**, the KRAS G12C inhibitor, or the combination for various time points (e.g., 4, 24, 48 hours).
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with lysis buffer.
- **Protein Quantification:** Determine the protein concentration of the lysates.
- **SDS-PAGE:** Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
- **Transfer:** Transfer the separated proteins to a membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Wash the membrane and visualize the protein bands using a chemiluminescent substrate and an imaging system.
- **Analysis:** Quantify band intensities and normalize to the loading control to determine the extent of protein degradation and pathway inhibition.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the **YD54** and KRAS G12C inhibitor combination in a preclinical animal model.

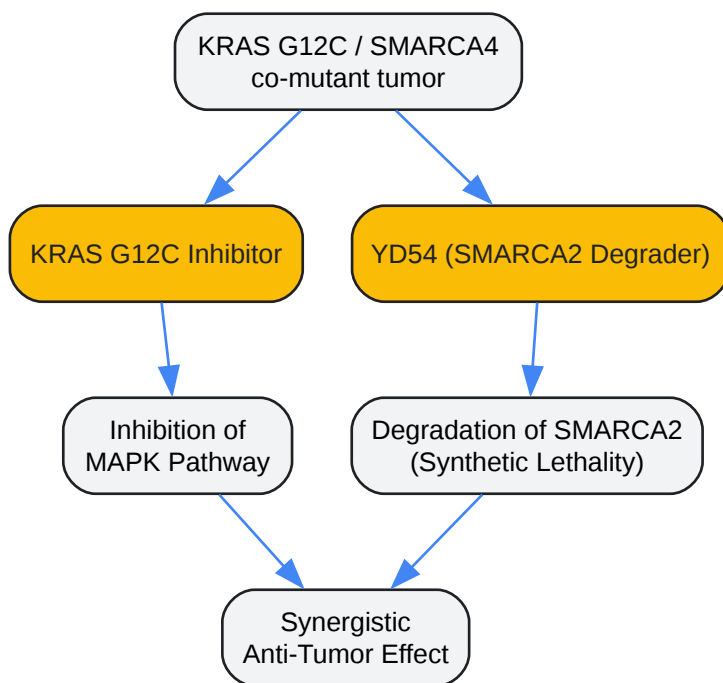
Materials:

- Immunocompromised mice (e.g., NSG or nude mice)
- KRAS G12C/SMARCA4 co-mutant cancer cell line (e.g., H2030)
- Matrigel (optional, for subcutaneous injection)

- **YD54** formulated for oral administration
- KRAS G12C inhibitor formulated for oral administration
- Vehicle control
- Calipers for tumor measurement

Protocol:

- Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
- Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
- Randomization: Randomize mice into treatment groups (Vehicle, **YD54** alone, KRAS G12C inhibitor alone, Combination).
- Treatment: Administer the compounds daily (or as determined by pharmacokinetic studies) via oral gavage.
- Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
- Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.
- Data Analysis: Plot tumor growth curves for each treatment group. Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor growth inhibition between groups.



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